molecular formula C16H24N4O4 B6715958 Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate

Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate

Cat. No.: B6715958
M. Wt: 336.39 g/mol
InChI Key: ZPGCQQTUXWDQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-14(22)11-6-5-8-20(10-11)15(23)18-12-13(21)19(4)9-7-17-12/h7,9,11H,5-6,8,10H2,1-4H3,(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCQQTUXWDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine

It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.

    Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Used in organic synthesis and has applications in medicinal chemistry.

Uniqueness

Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is unique due to its combination of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.